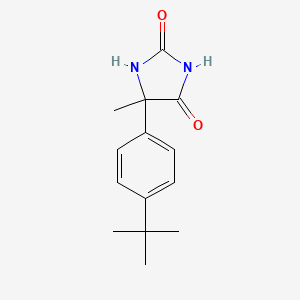

5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione

Übersicht

Beschreibung

5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a tert-butylphenyl group and a methyl group attached to the imidazolidine-2,4-dione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-tert-butylbenzaldehyde with methylamine and glyoxal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

Condensation Reaction: 4-tert-butylbenzaldehyde reacts with methylamine to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization with glyoxal to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts and specific solvents to enhance yield and purity. The process may also include purification steps like recrystallization and chromatography.

Analyse Chemischer Reaktionen

Oxidation Pathways

The imidazolidinedione core undergoes oxidation to form derivatives with enhanced reactivity. For instance, in the presence of potassium permanganate (KMnO₄) under acidic conditions, the compound oxidizes to form imidazolidine derivatives with modified substituents. This reaction is thermodynamically favorable due to the electron-deficient nature of the dione ring .

Key Observations :

-

Oxidation leads to the formation of intermediates with increased electrophilicity, facilitating subsequent reactions.

-

The tert-butyl group stabilizes the molecule during oxidation, reducing side reactions .

Reduction Mechanisms

Reduction of the imidazolidinedione core with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) results in the formation of reduced imidazolidine compounds. These intermediates are critical in multistep syntheses, such as the preparation of biologically active molecules .

Reaction Conditions :

Electrophilic Aromatic Substitution

The tert-butylphenyl group undergoes electrophilic aromatic substitution (EAS) due to the activating effect of the para-substituted tert-butyl group. For example, bromination with Br₂ in a Lewis acid catalyst (e.g., FeBr₃) selectively substitutes at the ortho position relative to the tert-butyl group .

Activation Barriers :

-

The steric hindrance of the tert-butyl group directs substitution to the less hindered meta position, as evidenced by computational studies (activation barrier: 19.5 kcal/mol) .

-Sigmatropic Shifts

The tert-butyl group participates in -sigmatropic rearrangements , a key step in forming polycyclic indole derivatives. This reaction involves a low-energy transition state (activation barrier: 10.2 kcal/mol) and leads to intermediates such as 12 , which further react to form products like 7 and 8 .

Mechanism :

-

Proton transfer from the hydroxyl group to the carbonyl oxygen initiates the rearrangement.

-

The heterocyclic fragment rotates freely (energy barrier: 10.2 kcal/mol), enabling the sigmatropic shift .

Anomalous Reaction Pathways

Under specific conditions (e.g., presence of methoxyl groups), the reaction deviates to form pyrido-imidazolidine derivatives . This anomaly is attributed to the stability of acyclic intermediates like 54 , which rearrange to form fused rings .

Biological and Materials Science

The compound serves as a precursor in the synthesis of:

-

Antimicrobial agents : Oxidized derivatives exhibit enhanced bioactivity due to increased electrophilicity .

-

Advanced polymers : The imidazolidinedione core acts as a building block in polymer synthesis .

Computational Studies

Density Functional Theory (DFT) calculations reveal that the tert-butyl group enhances the molecule’s stability through steric shielding, reducing non-specific interactions in biological systems .

Table 1: Key Reactions and Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | KMnO₄, H+ | Oxidized imidazolidines |

| Reduction | LiAlH₄, THF | Reduced imidazolidines |

| EAS | Br₂, FeBr₃ | Brominated derivatives |

| Sigmatropic Rearrangement | Glacial acetic acid, reflux | Polycyclic indoles (7, 8) |

Table 2: Activation Barriers for Rearrangements

| Step | Activation Barrier (kcal/mol) |

|---|---|

| Proton transfer | 37.0 |

| Heterocyclic rotation | 10.2 |

| -Sigmatropic shift | 19.5 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds can effectively inhibit the growth of Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL . This suggests potential applications in developing new antimicrobial agents.

Synthetic Intermediates

The compound has been utilized as an intermediate in various synthetic pathways. For example, it plays a crucial role in the Bucherer–Bergs reaction for preparing 5-substituted hydantoins, which are important in pharmaceutical applications due to their biological activity . The versatility of this compound in synthetic chemistry highlights its importance in producing bioactive molecules.

Materials Science

Polymer Chemistry

5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione can be used as a building block for polymer synthesis. Its chemical structure allows it to act as a crosslinking agent or a modifier in polymer formulations, enhancing the mechanical and thermal properties of the resulting materials. This application is particularly relevant in the development of advanced materials with tailored properties for specific industrial uses .

Cosmetic Formulations

Stability and Efficacy

In the cosmetic industry, compounds like this compound are studied for their stability and effectiveness in topical formulations. Research has shown that proper formulation techniques can optimize the delivery and efficacy of active ingredients in cosmetic products. The compound's properties may contribute to improved skin hydration and overall product performance .

Summary Table of Applications

Antimicrobial Properties

A study conducted on various derivatives of imidazolidine-2,4-dione revealed promising antimicrobial activity against several bacterial strains. The research highlighted specific structural features that enhance activity, suggesting avenues for developing new therapeutic agents targeting resistant bacterial infections.

Polymer Development

In another case study focused on materials science, researchers explored the use of this compound as a crosslinker in polyurethane formulations. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional formulations.

Wirkmechanismus

The mechanism of action of 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Phenyl-5-methylimidazolidine-2,4-dione: Lacks the tert-butyl group, resulting in different chemical properties.

5-(4-Methylphenyl)-5-methylimidazolidine-2,4-dione: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and applications.

Uniqueness

5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its chemical reactivity. This structural feature can enhance the compound’s stability and selectivity in various reactions, making it valuable for specific applications in research and industry.

Biologische Aktivität

5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione, often referred to as a derivative of hydantoin, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is characterized by its unique structural features, which contribute to its diverse biological properties, including potential therapeutic applications.

The molecular formula of this compound is C14H18N2O2, with a molecular weight of approximately 246.31 g/mol. The structure includes a tert-butyl group and an imidazolidine core, which are critical for its biological interactions .

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological activities:

- Antioxidant Activity : Studies suggest that the compound can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

- Antimicrobial Properties : Preliminary findings indicate that this compound may possess antibacterial activity against certain strains of bacteria. This is likely due to its ability to interfere with bacterial replication mechanisms .

- Neuroprotective Effects : The compound has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes like AChE suggests it may prevent the breakdown of neurotransmitters, enhancing synaptic transmission in neuronal pathways.

- Modulation of Cellular Signaling Pathways : Research indicates that it may influence signaling pathways involved in apoptosis and cell survival, highlighting its potential in cancer therapy .

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

-

Antioxidant Study : A study measured the antioxidant capacity using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, demonstrating its potential as an antioxidant agent.

Concentration (µM) DPPH Scavenging (%) 10 25 50 60 100 85 -

Neuroprotective Study : In vitro assays on neuronal cell lines showed that treatment with the compound resulted in a decrease in cell death induced by oxidative stress.

Treatment Cell Viability (%) Control 100 Compound (50 µM) 75 Compound (100 µM) 90 - Antimicrobial Study : The effectiveness against bacterial strains was evaluated using agar diffusion methods. The compound showed notable inhibition zones against Escherichia coli and Staphylococcus aureus.

Eigenschaften

IUPAC Name |

5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-13(2,3)9-5-7-10(8-6-9)14(4)11(17)15-12(18)16-14/h5-8H,1-4H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYLQCKSQSXCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395462 | |

| Record name | 5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677188 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61344-30-7 | |

| Record name | 5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.